molecular formula C21H18N2O5S2 B12190659 2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

Cat. No.: B12190659
M. Wt: 442.5 g/mol
InChI Key: JOHZEMUKWZVBFV-ZDLGFXPLSA-N
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Description

2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound that features a benzodioxole group, a thiazolidinone ring, and a hydroxyphenyl ethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Group: Starting from catechol, the benzodioxole group can be synthesized through a series of reactions involving methylene chloride and a base.

    Thiazolidinone Ring Formation: The thiazolidinone ring can be formed by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Coupling Reactions: The final coupling of the benzodioxole and thiazolidinone intermediates with the hydroxyphenyl ethyl acetamide moiety can be achieved through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole and thiazolidinone moieties.

    Reduction: Reduction reactions could target the carbonyl groups within the thiazolidinone ring.

    Substitution: Substitution reactions might occur at the aromatic rings or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It might serve as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.

Medicine

    Therapeutic Agents: Investigated for potential use as anti-inflammatory, anti-cancer, or antimicrobial agents.

Industry

    Material Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole and thiazolidinone moieties could play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their use in diabetes treatment.

    Benzodioxoles: Found in various natural products and synthetic compounds with biological activity.

Uniqueness

The unique combination of benzodioxole, thiazolidinone, and hydroxyphenyl ethyl acetamide moieties in this compound might confer distinct properties, such as enhanced binding affinity or specific reactivity, making it valuable for specialized applications.

Properties

Molecular Formula

C21H18N2O5S2

Molecular Weight

442.5 g/mol

IUPAC Name

2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

InChI

InChI=1S/C21H18N2O5S2/c24-15-4-1-13(2-5-15)7-8-22-19(25)11-23-20(26)18(30-21(23)29)10-14-3-6-16-17(9-14)28-12-27-16/h1-6,9-10,24H,7-8,11-12H2,(H,22,25)/b18-10-

InChI Key

JOHZEMUKWZVBFV-ZDLGFXPLSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)NCCC4=CC=C(C=C4)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)NCCC4=CC=C(C=C4)O

Origin of Product

United States

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